Hydrazine-1,1,2,2-tetracarbonitrile
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Overview
Description
Hydrazine-1,1,2,2-tetracarbonitrile is a chemical compound characterized by the presence of four cyano groups attached to a hydrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydrazine-1,1,2,2-tetracarbonitrile can be synthesized through the reaction of hydrazine with tetracyanoethylene. This reaction typically involves the nucleophilic addition of hydrazine to the cyano groups of tetracyanoethylene, resulting in the formation of the desired product . The reaction is usually carried out in a suitable solvent, such as ethyl acetate, under controlled conditions to ensure high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: Hydrazine-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including nucleophilic substitution, addition, and cycloaddition reactions. These reactions are facilitated by the presence of multiple cyano groups, which act as electron-withdrawing groups, enhancing the reactivity of the compound .
Common Reagents and Conditions:
Nucleophilic Substitution: Reactions with nucleophiles such as amines, alcohols, and thiols.
Addition Reactions: Reactions with electrophiles, including aldehydes and ketones.
Cycloaddition Reactions: Formation of heterocyclic compounds through reactions with dienes or other unsaturated compounds.
Major Products: The major products formed from these reactions include various heterocyclic compounds, such as pyrazoles, pyrimidines, and triazoles .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its antiproliferative activity against cancer cells, particularly leukemia.
Industry: Utilized in the development of novel materials and dyes with unique photophysical properties.
Mechanism of Action
The mechanism of action of hydrazine-1,1,2,2-tetracarbonitrile involves its interaction with nucleophilic regions of biological molecules, such as DNA and RNA. This interaction leads to the alkylation of these nucleophilic sites, resulting in the inhibition of cellular processes and proliferation . The compound’s high reactivity is attributed to the electron-withdrawing nature of the cyano groups, which enhances its ability to form covalent bonds with nucleophiles.
Comparison with Similar Compounds
Hydrazine-1,1,2,2-tetracarbonitrile can be compared with other similar compounds, such as:
Cyclobutane-1,1,2,2-tetracarbonitriles: These compounds also contain multiple cyano groups and exhibit similar reactivity and applications.
Dimethylhydrazonebut-2-enenitriles: These compounds are used in the development of antimicrobial dyes and share similar structural features with this compound.
Uniqueness: this compound is unique due to its high reactivity and versatility in forming various heterocyclic compounds.
Properties
CAS No. |
114045-06-6 |
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Molecular Formula |
C4N6 |
Molecular Weight |
132.08 g/mol |
IUPAC Name |
cyano-(dicyanoamino)cyanamide |
InChI |
InChI=1S/C4N6/c5-1-9(2-6)10(3-7)4-8 |
InChI Key |
AHXDKVDZIRIICV-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)N(C#N)N(C#N)C#N |
Origin of Product |
United States |
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